5-Bromo-6-iodo-1H-indoline
Overview
Description
5-Bromo-6-iodo-1H-indole is a chemical compound with the CAS Number: 1000343-06-5 . It has a molecular weight of 321.94 and its IUPAC name is 5-bromo-6-iodo-1H-indole . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of indole derivatives, including 5-Bromo-6-iodo-1H-indoline, has been a topic of interest in recent years . A straightforward synthetic approach has been reported for the synthesis of five series 5-bromosubstituted derivatives of indole phytoalexins . Another study demonstrated an effective total synthesis of the annulated indole natural product (±)-cis-trikentrin B using a regioselectively constructed 6,7-indole aryne cycloaddition from 5,6,7-tribromoindole .Molecular Structure Analysis
The InChI code for 5-Bromo-6-iodo-1H-indole is 1S/C8H5BrIN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Indoles, including 5-Bromo-6-iodo-1H-indoline, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The investigation of novel methods of synthesis, including chemical reactions, has attracted the attention of the chemical community .Physical And Chemical Properties Analysis
5-Bromo-6-iodo-1H-indole is a solid compound . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . It has a molecular weight of 321.94 .Safety And Hazards
The safety data sheet for 5-Bromo-6-iodo-1H-indole indicates that it should be handled with care to avoid contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, immediate medical attention is advised .
Future Directions
The increasing diversity of small molecule libraries is a major source for the discovery of new drug candidates . The synthesis of 5-bromosubstituted derivatives of indole phytoalexins, including 5-Bromo-6-iodo-1H-indoline, is part of this trend . Future research may focus on the development of novel synthesis methods and the exploration of the biological activities of these compounds .
properties
IUPAC Name |
5-bromo-6-iodo-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrIN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBLRRGBYNIBGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-iodo-1H-indoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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